molecular formula C7H10N4O3 B020792 Ethyl 5-amino-4-carbamoylimidazole-1-carboxylate CAS No. 111105-67-0

Ethyl 5-amino-4-carbamoylimidazole-1-carboxylate

Cat. No.: B020792
CAS No.: 111105-67-0
M. Wt: 198.18 g/mol
InChI Key: YOONOMRKIYVNIX-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-carbamoylimidazole-1-carboxylate is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields due to their versatile chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-4-carbamoylimidazole-1-carboxylate typically involves the cyclization of amido-nitriles. One common method includes the reaction of ethyl glyoxalate with an appropriate amine to form the imidazole ring. The reaction conditions often involve mild temperatures and the use of catalysts such as nickel to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-4-carbamoylimidazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-4,5-dicarboxylic acid derivatives, while substitution reactions can introduce various alkyl or acyl groups into the imidazole ring .

Scientific Research Applications

Ethyl 5-amino-4-carbamoylimidazole-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-carbamoylimidazole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
  • 5-amino-4-carbamoylimidazole

Comparison: Ethyl 5-amino-4-carbamoylimidazole-1-carboxylate is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it suitable for specific applications in research and industry .

Biological Activity

Ethyl 5-amino-4-carbamoylimidazole-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article synthesizes findings from diverse studies to elucidate the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

This compound belongs to a class of imidazole derivatives, which are known for their diverse biological activities. The synthesis of this compound typically involves the reaction of appropriate imidazole precursors with ethyl carbamate and other reagents under controlled conditions. The structural formula can be represented as follows:

C7H10N4O3\text{C}_7\text{H}_{10}\text{N}_4\text{O}_3

In Vitro Studies

Recent studies have demonstrated the anticancer potential of this compound through various assays against different human cancer cell lines. For instance:

  • Cell Lines Tested : The compound has been evaluated against HeLa (cervical), HT-29 (colon), A549 (lung), and MDA-MB-231 (breast) cancer cells.
  • IC50 Values :
    • HeLa cells: 0.737μM0.737\,\mu M
    • HT-29 cells: 1.194μM1.194\,\mu M

These values indicate a strong inhibitory effect on cell proliferation, suggesting that this compound may serve as a lead for further drug development targeting these cancer types .

The mechanisms through which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : Studies have shown that treatment with this compound leads to early apoptosis in cancer cells, characterized by changes in mitochondrial membrane potential and activation of apoptotic pathways.
  • Inhibition of Cell Migration and Colony Formation : The compound significantly reduces tumor cell colony formation and migration, which are critical processes in cancer metastasis .

Case Studies

Several case studies highlight the efficacy of this compound:

  • HeLa Cell Study :
    • Objective : To assess the apoptotic effects induced by the compound.
    • Findings : A significant reduction in cell viability was observed, with an increase in early apoptotic cells (AV+/PI−) compared to untreated controls.
  • HT-29 Cell Study :
    • Objective : To evaluate the compound's impact on cell cycle progression.
    • Results : The compound induced G2/M phase arrest, indicating interference with normal cell cycle regulation .

Comparative Biological Activity

To better understand the relative potency of this compound, a comparison with other similar compounds is useful. Below is a summary table illustrating IC50 values for various compounds tested against HeLa cells:

Compound NameIC50 (µM)Mechanism of Action
This compound0.737Apoptosis induction
Compound A (similar structure)23.2Apoptosis and necrosis
Compound B9.5Selective cytostatic effect

Properties

IUPAC Name

ethyl 5-amino-4-carbamoylimidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3/c1-2-14-7(13)11-3-10-4(5(11)8)6(9)12/h3H,2,8H2,1H3,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOONOMRKIYVNIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C=NC(=C1N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.